5-(Bromomethyl)-2-methylphenol
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Overview
Description
5-(Bromomethyl)-2-methylphenol is an organic compound with the molecular formula C8H9BrO It is a brominated derivative of 2-methylphenol (o-cresol), where a bromomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylphenol typically involves the bromination of 2-methylphenol. One common method is the bromomethylation reaction, where 2-methylphenol is treated with formaldehyde and hydrobromic acid. The reaction proceeds under acidic conditions, often using a catalyst such as zinc bromide to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-methylphenol.
Scientific Research Applications
5-(Bromomethyl)-2-methylphenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylphenol depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes. The phenolic group can also participate in redox reactions, potentially affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenol (o-Cresol): Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Chloromethyl-2-methylphenol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
5-Iodomethyl-2-methylphenol: Contains an iodomethyl group, which is more reactive than the bromomethyl group in certain reactions
Uniqueness
5-(Bromomethyl)-2-methylphenol is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C8H9BrO |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,5H2,1H3 |
InChI Key |
FEDWLEOENIKWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)O |
Origin of Product |
United States |
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